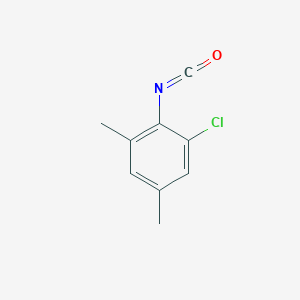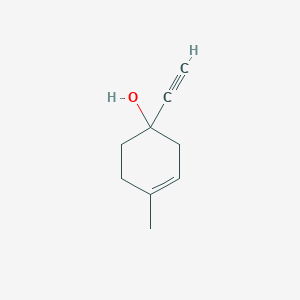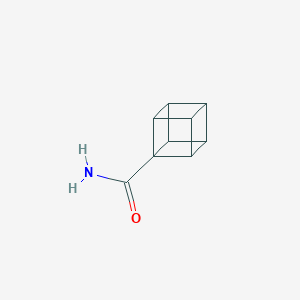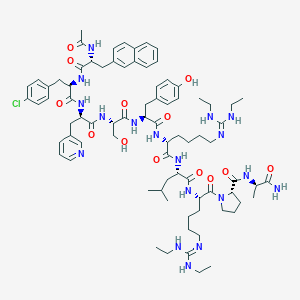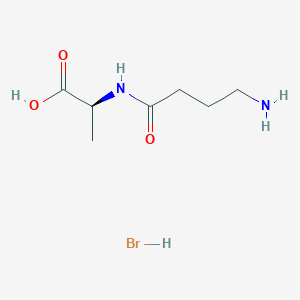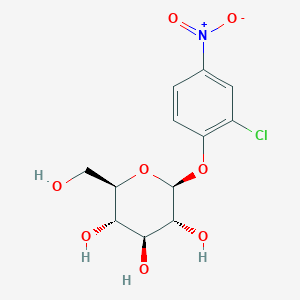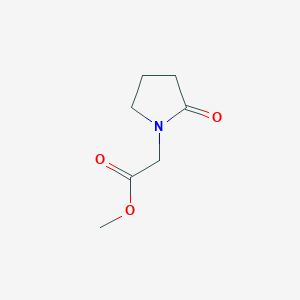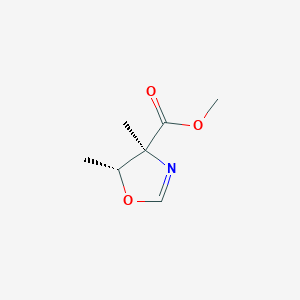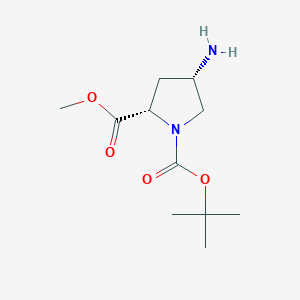
(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate
Übersicht
Beschreibung
Synthesis Analysis
Several studies have developed methods for synthesizing structurally related pyrrolidine derivatives, offering insights into potential approaches for synthesizing "(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate". For example, the large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid demonstrates a method for synthesizing pyrrolidine derivatives with high diastereoselectivity and yield (Yoshida et al., 1996). Another approach involves the synthesis of related chiral auxiliaries from L-alanine, showcasing methodologies that could be adapted for the target compound (Studer et al., 1995).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including our compound of interest, is characterized by the presence of a pyrrolidine ring, a feature that significantly influences their chemical behavior and reactivity. Detailed structural analyses, such as X-ray crystallography, can provide insights into the arrangement of atoms and the stereochemistry critical for understanding their molecular interactions and synthesis pathways. Although specific studies on the exact molecular structure of "(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate" were not identified, related research on the synthesis and characterization of pyrrolidine derivatives offers valuable context (Çolak et al., 2021).
Chemical Reactions and Properties
Pyrrolidine derivatives undergo a variety of chemical reactions, including N-alkylation, acylation, and reduction, which are pivotal in modifying their structure for specific applications. The synthesis routes and reaction conditions can significantly affect the yield and purity of the final product. Studies on the synthesis of related compounds, such as N-tert-butanesulfinyl imines, demonstrate the versatility of pyrrolidine derivatives in asymmetric synthesis, highlighting their chemical reactivity and potential transformations (Ellman et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Medicinal Chemistry :
- 4-Fluoropyrrolidine derivatives, synthesized from N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These compounds are prepared via double fluorination and can be converted to various useful intermediates, demonstrating their versatility in drug development (Singh & Umemoto, 2011).
Chiral Auxiliary and Building Blocks in Peptide Synthesis :
- The compound has been used as a chiral auxiliary and building block in dipeptide synthesis. Its derivatives play a significant role in the stereoselective preparation of enantiomerically pure compounds, essential in the synthesis of biologically active substances (Studer, Hintermann, & Seebach, 1995).
Large-Scale Preparation from L-Aspartic Acid :
- There's a method for large-scale synthesis of derivatives of this compound from L-aspartic acid, highlighting its potential for industrial-scale production. This method emphasizes high yield and diastereoselectivity, important for commercial pharmaceutical applications (Yoshida et al., 1996).
Dynamic Kinetic Resolution in Synthesis :
- The compound has been utilized in dynamic kinetic resolution processes for stereoselective carbon−carbon bond formation, showing its utility in creating novel chiral auxiliaries. This application is crucial for synthesizing key building blocks of various biologically active compounds (Kubo et al., 1997).
Neuroprotective Applications :
- Derivatives of this compound, such as aminopyrrolidine-2R,4R-dicarboxylated, have been identified as potent agonists for certain metabotropic glutamate receptors, showing neuroprotective effects against excitotoxic neuronal death. This finding has implications for the development of neuroprotective drugs (Battaglia et al., 1998).
Role in Antibacterial Agents :
- A synthesis method has been developed for this compound as an intermediate in creating quinolone antibacterial agents. This highlights its role in the pharmaceutical industry, especially in the development of new antibacterial drugs (Li et al., 1995).
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6,12H2,1-4H3/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLQYMRFIIVPMQ-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409459 | |
| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-Tert-butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate | |
CAS RN |
121148-01-4 | |
| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-amino-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121148-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-tert-Butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

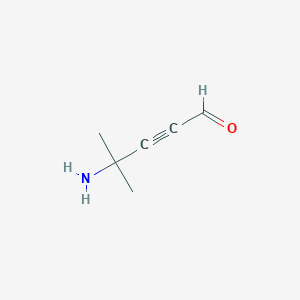
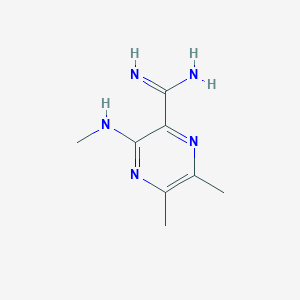
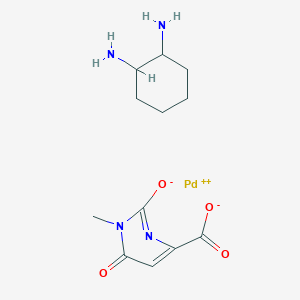
![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)
